molecular formula C21H27N3O2 B5668784 4-[2-(1H-pyrazol-1-yl)ethyl]-1-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylcarbonyl)piperidine

4-[2-(1H-pyrazol-1-yl)ethyl]-1-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylcarbonyl)piperidine

Cat. No. B5668784
M. Wt: 353.5 g/mol
InChI Key: YKDORDJNKNFZNC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves multi-step chemical processes, including nucleophilic aromatic substitution, hydrogenation, and iodination, as demonstrated in the synthesis of key intermediates for drugs like Crizotinib (Fussell et al., 2012). These methodologies can potentially be adapted for the synthesis of the compound , providing a foundation for exploring its synthesis route.

Molecular Structure Analysis

The molecular structure of compounds containing piperidine and pyrazole units showcases complex interactions and conformations, as seen in various studies (Peeters et al., 1993). Understanding the planarity, conformation, and crystal packing through X-ray diffraction and spectroscopic methods is crucial for the detailed molecular analysis of our compound.

Chemical Reactions and Properties

The reactivity and transformation potential of compounds with similar structures, such as pyrazole derivatives, can undergo cyclocondensation reactions, as well as interactions with various reagents to form new heterocyclic compounds with potential biological activities (Mohareb & Gamaan, 2018). These insights are valuable for predicting the chemical behavior and modification possibilities of the compound .

Physical Properties Analysis

While specific studies on the physical properties of this compound were not directly available, related research indicates that the physical characteristics, such as solubility, melting point, and crystallinity, can be inferred from structural analogs. These properties are essential for understanding the compound's behavior in different environments and potential applications in materials science.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with biological targets, can be deduced from studies on similar molecules. For instance, the investigation of pyrazole derivatives and their affinity towards various receptors suggests a method to assess the biological relevance of our compound (Kharkar et al., 2009).

properties

IUPAC Name

[4-(2-pyrazol-1-ylethyl)piperidin-1-yl]-(2,3,4,5-tetrahydro-1-benzoxepin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O2/c25-21(19-9-15-26-20-5-2-1-4-18(20)16-19)23-12-6-17(7-13-23)8-14-24-11-3-10-22-24/h1-5,10-11,17,19H,6-9,12-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKDORDJNKNFZNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CCN2C=CC=N2)C(=O)C3CCOC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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